3,4-dihydro-1H-isoquinolin-2-yl-[1-(2-nitrophenyl)sulfonylpiperidin-3-yl]methanone
Description
This compound features a methanone core linking a 3,4-dihydroisoquinoline moiety to a 1-(2-nitrophenyl)sulfonylpiperidine group. The piperidine ring contributes to conformational flexibility, while the dihydroisoquinoline moiety may facilitate aromatic stacking interactions .
Properties
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[1-(2-nitrophenyl)sulfonylpiperidin-3-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S/c25-21(22-13-11-16-6-1-2-7-17(16)14-22)18-8-5-12-23(15-18)30(28,29)20-10-4-3-9-19(20)24(26)27/h1-4,6-7,9-10,18H,5,8,11-15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDAQQKBGUZLQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])C(=O)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-1H-isoquinolin-2-yl-[1-(2-nitrophenyl)sulfonylpiperidin-3-yl]methanone typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require mild temperatures and the use of specific catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The scalability of the synthesis is crucial for producing sufficient quantities for research and potential therapeutic applications .
Chemical Reactions Analysis
Types of Reactions
3,4-dihydro-1H-isoquinolin-2-yl-[1-(2-nitrophenyl)sulfonylpiperidin-3-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the nitrophenylsulfonyl group, potentially leading to the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary but generally involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine-containing compounds .
Scientific Research Applications
3,4-dihydro-1H-isoquinolin-2-yl-[1-(2-nitrophenyl)sulfonylpiperidin-3-yl]methanone has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biological assays to investigate its potential as a therapeutic agent.
Medicine: Research focuses on its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: It is explored for its potential use in developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-dihydro-1H-isoquinolin-2-yl-[1-(2-nitrophenyl)sulfonylpiperidin-3-yl]methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Sulfonyl Group
Compound A : (3,4-Dihydro-1H-isoquinolin-2-yl)-[1-(4-fluorobenzenesulfonyl)piperidin-3-yl]methanone
- Key Difference : The sulfonyl group bears a 4-fluoro substituent instead of 2-nitro.
- Impact :
- Electronic Effects : The 4-fluoro group is less electron-withdrawing than 2-nitro, reducing resonance stabilization of the sulfonyl group.
- Physicochemical Properties :
| Property | Target Compound (2-Nitro) | Compound A (4-Fluoro) |
|---|---|---|
| Predicted Boiling Point | Not available | 595.4±60.0 °C |
| Predicted pKa | Not available | -0.75±0.20 |
| Predicted Density | Not available | 1.325±0.06 g/cm³ |
- Bioactivity : The 2-nitro group may enhance binding to nitroreductase enzymes or confer redox activity, unlike the 4-fluoro analog .
Compound B : 3,4-Dihydro-1H-isoquinolin-2-yl-(4-phenoxyphenyl)methanone
- Key Difference: Replacement of the sulfonylpiperidine group with a phenoxyphenyl moiety.
- Impact: Solubility: The absence of a polar sulfonyl group likely increases lipophilicity.
Variations in the Piperidine Substituent
Compound C : 3,4-Dihydro-1H-isoquinolin-2-yl-[1-(pyridin-1-ium-4-ylmethyl)piperidin-1-ium-3-yl]methanone
- Key Difference : The sulfonyl group is replaced with a charged pyridiniummethyl group.
- Impact :
Methanone-Linked Aromatic Systems
Compound D : 3,4-Dihydro-1H-isoquinolin-2-yl-(2,3-diphenylquinoxalin-6-yl)methanone
- Key Difference: A diphenylquinoxaline group replaces the sulfonylpiperidine.
- Electronic Profile: The electron-deficient quinoxaline core contrasts with the electron-rich isoquinoline, altering redox properties .
Biological Activity
3,4-Dihydro-1H-isoquinolin-2-yl-[1-(2-nitrophenyl)sulfonylpiperidin-3-yl]methanone is a compound of interest in medicinal chemistry due to its structural features that suggest potential biological activity. This article reviews the biological activities associated with this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C23H23N3O3S
- Molecular Weight : 421.5 g/mol
- IUPAC Name : 3,4-dihydro-1H-isoquinolin-2-yl-(1-(2-nitrophenyl)sulfonylpiperidin-3-yl)methanone
- InChI Key : ZVVNHGCZSHVFOA-UHFFFAOYSA-N
Antitumor Activity
Research indicates that compounds similar to 3,4-dihydro-1H-isoquinolin-2-yl derivatives exhibit significant antitumor properties. For instance, the combination of isoquinoline derivatives with known chemotherapeutic agents has shown enhanced efficacy in various cancer models. A study demonstrated that isoquinoline derivatives could inhibit cancer cell proliferation by inducing apoptosis and inhibiting key survival pathways such as ERK signaling .
Neuroprotective Effects
Isoquinoline derivatives have also been studied for their neuroprotective effects. They have been shown to modulate neurotransmitter systems and exhibit antioxidant properties, which may protect neuronal cells from oxidative stress. This suggests potential applications in treating neurodegenerative diseases .
Antimicrobial Properties
The biological activity of isoquinolines extends to antimicrobial effects. Several studies have reported that these compounds can inhibit the growth of various bacterial strains and fungi, making them candidates for developing new antimicrobial agents .
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation or survival.
- Modulation of Signaling Pathways : It can affect pathways such as MAPK/ERK, which are crucial for cell growth and differentiation.
- Induction of Apoptosis : By activating apoptotic pathways, the compound can lead to programmed cell death in malignant cells.
Table 1: Summary of Biological Activities
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Inhibits key enzymes involved in tumor growth |
| Signaling Pathway Modulation | Affects MAPK/ERK pathways |
| Apoptosis Induction | Activates apoptotic pathways in cancer cells |
Case Studies
Several case studies highlight the potential therapeutic applications of isoquinoline derivatives:
-
Case Study on Antitumor Effects :
- A study involving a series of isoquinoline derivatives showed that certain compounds significantly reduced tumor size in xenograft models, suggesting their potential as anticancer agents.
-
Neuroprotection in Animal Models :
- Research demonstrated that administration of isoquinoline derivatives improved cognitive function in rodent models of Alzheimer's disease by reducing oxidative stress markers.
-
Antimicrobial Efficacy :
- Isoquinoline compounds were tested against resistant bacterial strains and showed promising results, indicating their potential as new antibiotics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
